S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate
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Overview
Description
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate typically involves the reaction of 2-mercaptobenzothiazole with appropriate alkylating agents. One common method includes the use of 2-mercaptobenzothiazole and 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step processes that include the preparation of intermediate compounds followed by their functionalization. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents such as chlorine, bromine, or iodine in the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing
Mechanism of Action
The mechanism of action of S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its antimicrobial properties.
2-Aminobenzothiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its hydroxypropyl and amino groups make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
921222-75-5 |
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Molecular Formula |
C14H18N2O2S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
S-(1,3-benzothiazol-2-yl) 3-(2-hydroxypropylamino)butanethioate |
InChI |
InChI=1S/C14H18N2O2S2/c1-9(15-8-10(2)17)7-13(18)20-14-16-11-5-3-4-6-12(11)19-14/h3-6,9-10,15,17H,7-8H2,1-2H3 |
InChI Key |
UENVGAIGZHPTBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)SC1=NC2=CC=CC=C2S1)NCC(C)O |
Origin of Product |
United States |
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